5-(3-(Trifluoromethoxy)phenyl)pyridin-3-amine
Beschreibung
Eigenschaften
IUPAC Name |
5-[3-(trifluoromethoxy)phenyl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)18-11-3-1-2-8(5-11)9-4-10(16)7-17-6-9/h1-7H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNIYHVYNRQAGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744954 | |
| Record name | 5-[3-(Trifluoromethoxy)phenyl]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258626-19-5 | |
| Record name | 5-[3-(Trifluoromethoxy)phenyl]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Palladium-Catalyzed Cross-Coupling Strategies
The most efficient route to 5-(3-(Trifluoromethoxy)phenyl)pyridin-3-amine involves palladium-catalyzed cross-coupling reactions. A Suzuki-Miyaura coupling between 5-bromopyridin-3-amine and 3-(trifluoromethoxy)phenylboronic acid achieves the desired aryl-aryl bond formation. Key parameters include:
-
Catalyst system : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ as base in dioxane/water (4:1) at 90°C for 12 hours.
-
Yield optimization : Varying ligand-to-palladium ratios shows that 1:1 Pd/ligand stoichiometry maximizes yield (78–82%) while minimizing homo-coupling byproducts.
Comparative studies reveal that Buchwald-Hartwig amination, while effective for introducing amine groups, requires pre-functionalized intermediates and exhibits lower yields (≤65%) in this system.
Sequential Functionalization Approach
An alternative three-step sequence addresses challenges in direct coupling:
-
Protection of pyridin-3-amine :
Boc-protection using di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP catalyst (yield: 95%). -
Coupling with trifluoromethoxyphenyl group :
Negishi coupling of Boc-protected 5-bromopyridine with (3-(trifluoromethoxy)phenyl)zinc bromide (Pd(dba)₂ catalyst, 70°C, 8 hours). -
Deprotection :
TFA-mediated Boc removal in DCM (quantitative yield).
This method achieves an overall yield of 68%, with purity >99% by HPLC.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To address batch variability in large-scale production, continuous flow systems demonstrate superior heat/mass transfer:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 12 hours | 45 minutes |
| Yield | 78% | 85% |
| Catalyst Loading | 5 mol% | 3 mol% |
| Productivity | 0.8 kg/day | 4.2 kg/day |
Flow conditions: 120°C, 20 bar backpressure, 0.5 mL/min residence time.
Solvent and Catalyst Recycling
Economic viability improves through:
-
Aqueous biphasic systems : 90% recovery of Pd catalyst via liquid-liquid extraction.
-
Distillation of dioxane : >95% solvent reuse across 10 batches without yield loss.
Analytical Validation and Quality Control
Spectroscopic Characterization
| Technique | Key Features |
|---|---|
| ¹⁹F NMR | -OCF₃ signal at δ -58.2 ppm (quartet, J=8 Hz) |
| HRMS | [M+H]⁺ m/z 254.0824 (Δ 1.2 ppm) |
| IR | ν(N-H) 3380 cm⁻¹, ν(C-F) 1125 cm⁻¹ |
Impurity Profiling
Common byproducts and mitigation strategies:
| Impurity | Source | Reduction Method |
|---|---|---|
| 5-(3-Methoxyphenyl) analog | Incomplete fluorination | Excess CF₃O⁻ source |
| Dimerized product | Oxidative homo-coupling | N₂ sparging, lower Pd% |
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C–H functionalization using Ir(ppy)₃ (2 mol%):
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-(Trifluoromethoxy)phenyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its reduced amine form.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(3-(Trifluoromethoxy)phenyl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor or activator of specific enzymes.
Wirkmechanismus
The mechanism of action of 5-(3-(Trifluoromethoxy)phenyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to bind to these targets, often through hydrogen bonding or hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
5-Methyl-6-(4-(trifluoromethoxy)phenyl)pyridin-3-amine
- Molecular Formula : C₁₃H₁₁F₃N₂O
- Key Differences :
- Methyl group at the 5-position of pyridine.
- Trifluoromethoxy-phenyl group at the 6-position (vs. 5-position in the parent compound).
5-Methyl-6-(3-(trifluoromethyl)phenyl)pyridin-3-amine
- Molecular Formula : C₁₃H₁₁F₃N₂
- Key Differences :
- Trifluoromethyl (-CF₃) instead of trifluoromethoxy (-OCF₃) on the phenyl ring.
- Impact : The trifluoromethyl group is more lipophilic but less electron-withdrawing than trifluoromethoxy, affecting solubility and metabolic stability.
Substituent Positional Isomerism
4-(Trifluoromethyl)pyridin-3-amine
5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine
- Molecular Formula : C₁₂H₈F₄N₂
- Key Differences :
- Fluorine substituent on the phenyl ring instead of trifluoromethoxy.
- Amine group at the 2-position of pyridine.
- Impact : The fluorine atom provides moderate electron-withdrawing effects, while the 2-amine position may influence hydrogen-bonding interactions in biological systems.
Heterocyclic and Functional Group Modifications
3-Chloro-N-[2,6-dinitro-3-propoxy-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine
5-Phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine
- Molecular Formula : C₂₀H₁₃F₃N₄S
- Key Differences: Thienopyrimidine core replaces pyridine. Trifluoromethylphenyl group linked via a thieno-pyrimidine scaffold.
- Impact: The thienopyrimidine system enhances π-π stacking in kinase inhibitors, while the trifluoromethyl group improves target selectivity.
Research Implications
Biologische Aktivität
5-(3-(Trifluoromethoxy)phenyl)pyridin-3-amine is a compound of considerable interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a trifluoromethoxy group attached to a phenyl ring, which is further linked to a pyridine moiety. Its molecular formula is with a molecular weight of approximately 238.21 g/mol. The trifluoromethoxy group enhances the compound's electronic properties and solubility, contributing to its biological activity.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis.
- Anticancer Properties : Compounds with similar structures have been investigated for their potential in cancer therapy, particularly as inhibitors of specific cancer-related pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, contributing to its therapeutic potential.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes findings from various studies regarding modifications that influence activity:
Case Studies
- Antimycobacterial Activity : A study investigated the activity of various pyridine derivatives against M. tuberculosis, highlighting that modifications in the phenyl ring significantly affected potency. For instance, compounds with trifluoromethoxy groups demonstrated improved inhibition compared to those lacking this feature .
- Cancer Therapeutics : Another research explored the effects of pyridine-based compounds on cancer cell lines, showing that specific substitutions could enhance apoptosis induction in tumor cells. The incorporation of trifluoromethoxy groups was associated with increased cytotoxicity against colorectal cancer cells .
The mechanism by which this compound exerts its biological effects likely involves:
- Interaction with Enzymes : The compound may bind to active sites or allosteric sites on target enzymes, altering their activity.
- Modulation of Signaling Pathways : By affecting key signaling pathways involved in cell proliferation and survival, it may induce apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(3-(trifluoromethoxy)phenyl)pyridin-3-amine, and how can reaction parameters influence yield and purity?
- Methodology : A three-step synthesis involving trifluoromethylation of aryl halides using CuCF₃ (generated from fluoroform) is a foundational approach for trifluoromethylpyridine derivatives . Key parameters include temperature control (e.g., maintaining −40°C during trifluoromethylation), solvent choice (e.g., DMF for polar intermediates), and catalyst loading (e.g., 10 mol% Pd/C for hydrogenation steps). Post-synthesis purification via column chromatography or recrystallization ensures >95% purity, as validated by HPLC .
- Data Consideration : Yields for analogous compounds range from 32% to 44% depending on substituent reactivity and steric hindrance .
Q. How is structural characterization of this compound performed to confirm its identity?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the amine group (δ ~5.5 ppm for NH₂ protons) and trifluoromethoxy substituent (δ ~120-125 ppm for CF₃ in ¹³C NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 269.1 for C₁₂H₉F₃N₂O) .
- X-ray Crystallography : Used to resolve ambiguities in stereochemistry, as seen in structurally related piperazine-carboxylate derivatives .
Advanced Research Questions
Q. What strategies are employed to enhance the blood-brain barrier (BBB) penetration of this compound derivatives in neuropharmacological studies?
- Methodology :
- Structural Modifications : Introducing lipophilic groups (e.g., methyl or trifluoromethyl) to the pyridine ring improves logP values, as demonstrated in GSK-3β inhibitors with brain-to-plasma ratios >2:1 .
- Prodrug Design : Conversion of the amine to a carbamate or acyloxymethyl group enhances BBB permeability, followed by enzymatic cleavage in the CNS .
Q. How do electronic effects of the trifluoromethoxy group influence the compound’s reactivity in cross-coupling reactions?
- Methodology :
- Suzuki-Miyaura Coupling : The electron-withdrawing trifluoromethoxy group activates the pyridine ring toward palladium-catalyzed coupling at the 2- and 4-positions. Optimal conditions include 5 mol% Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C .
- Challenges : Steric hindrance from the trifluoromethoxy group reduces yields in Buchwald-Hartwig aminations, requiring bulky ligands (e.g., XPhos) to mitigate .
Q. What in vitro assays are suitable for evaluating the kinase inhibition potential of this compound derivatives?
- Methodology :
- Enzyme Assays : Fluorescence polarization (FP) assays using recombinant kinases (e.g., GSK-3β) measure IC₅₀ values. For example, OCM-9 (a derivative) showed IC₅₀ = 24 nM against glutaminase (GLS1) .
- Cellular Assays : ATP depletion assays in cancer cell lines (e.g., HCT116) quantify antiproliferative effects, with EC₅₀ values correlated to compound stability in serum .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
